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molecular formula C17H18BrN B3130888 N-benzyl-1-(4-bromophenyl)-N-methylcyclopropanamine CAS No. 345965-71-1

N-benzyl-1-(4-bromophenyl)-N-methylcyclopropanamine

Cat. No. B3130888
M. Wt: 316.2 g/mol
InChI Key: MVJMANIHKIDWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855512B2

Procedure details

To a solution of benzyl-[1-(4-bromophenyl)-cyclopropyl]-amine (Intermediate 124, 100.0 mg, 0.33 mmol) in 5 mL of acetone was added K2CO3 (91 mg, 0.66 mmol) and iodomethane (2.28 g, 16.1 mmols). The resulting mixture was stirred at 25° C. for 20 hours, diluted with Et2O, and washed with H2O and saturated aqueous NaCl. The solution was dried (MgSO4) and concentrated under reduced pressure to give 90 mg (86%) of the title compound.
Name
benzyl-[1-(4-bromophenyl)-cyclopropyl]-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Intermediate 124
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][CH:13]=2)[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O.CCOCC>[CH2:1]([N:8]([C:9]1([C:12]2[CH:13]=[CH:14][C:15]([Br:18])=[CH:16][CH:17]=2)[CH2:11][CH2:10]1)[CH3:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
benzyl-[1-(4-bromophenyl)-cyclopropyl]-amine
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1(CC1)C1=CC=C(C=C1)Br
Name
Intermediate 124
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1(CC1)C1=CC=C(C=C1)Br
Name
Quantity
91 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.28 g
Type
reactant
Smiles
IC
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)C1(CC1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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